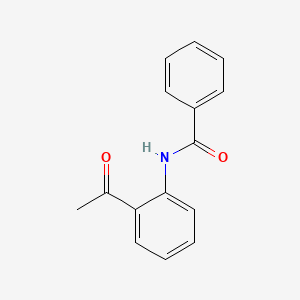

N-(2-Acetylphenyl)benzamide

Übersicht

Beschreibung

N-(2-Acetylphenyl)benzamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with an acetyl group at the ortho position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylphenyl)benzamide typically involves the acylation of 2-aminobenzophenone. One common method is the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Acetylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of N-(2-carboxyphenyl)benzamide.

Reduction: Formation of N-(2-hydroxyphenyl)benzamide.

Substitution: Formation of halogenated derivatives such as N-(2-bromophenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

N-(2-Acetylphenyl)benzamide has shown promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a specific derivative exhibited significant antiproliferative effects against MCF-7 and HCT116 cancer cell lines, with IC50 values of 8.25 μM and 6.48 μM, respectively, indicating its potential as an anticancer agent .

Diabetes Treatment

Research has identified this compound analogs as novel scaffolds for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes development. These compounds were found to possess improved potency and water solubility compared to earlier scaffolds, making them promising candidates for diabetes treatment .

Enzyme Inhibition

Compounds related to this compound have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). These activities are significant in the context of neurodegenerative diseases like Alzheimer's .

Material Science Applications

Corrosion Inhibition

this compound derivatives have been studied for their effectiveness as corrosion inhibitors. The molecular structure allows for interactions that protect metal surfaces from degradation, making these compounds valuable in industrial applications .

Surfactant Properties

The compound has also been explored for its potential as a non-ionic surfactant, which can be utilized in various formulations across industries, including cosmetics and pharmaceuticals .

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their anticancer properties using the MTT assay on A549 lung cancer cells. The results indicated that certain derivatives exhibited over 100% inhibitory effects at concentrations of 100 µg/mL, showcasing their potential as effective anticancer agents .

Case Study 2: Diabetes Treatment

In a study focused on β-cell protection against ER stress, a novel scaffold derived from this compound was identified. This compound demonstrated maximal protective activity with an EC50 of 0.1 ± 0.01 µM, highlighting its significance in developing new diabetes therapies .

Data Tables

Wirkmechanismus

The mechanism of action of N-(2-Acetylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The acetyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound may modulate signaling pathways involved in inflammation or cell proliferation, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

N-(2-Carboxyphenyl)benzamide: Similar structure but with a carboxyl group instead of an acetyl group.

N-(2-Hydroxyphenyl)benzamide: Contains a hydroxyl group in place of the acetyl group.

N-(2-Bromophenyl)benzamide: A halogenated derivative with a bromine atom on the phenyl ring.

Uniqueness: N-(2-Acetylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

N-(2-Acetylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 225.27 g/mol

The compound features an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety. This structural configuration is crucial for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Research indicates that:

- The acetyl group enhances binding affinity to target sites.

- It may inhibit key enzymes involved in inflammatory pathways.

- The compound can modulate signaling pathways related to cell proliferation, contributing to its anticancer properties.

Anti-inflammatory Properties

Studies have shown that this compound exhibits notable anti-inflammatory activity. It has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play pivotal roles in inflammatory responses.

Anticancer Activity

This compound has demonstrated promising anticancer effects across various cancer cell lines. In vitro studies reveal:

- Cell Lines Tested :

- RPMI-8226 (leukemia)

- NCI-H522 (non-small-cell lung cancer)

- HCT-15 (colon cancer)

- MDA-MB-43 (melanoma)

The compound showed significant inhibition of cell growth in these lines, with the lowest growth promotion observed in leukemia and lung cancer cells (growth percentages around 92% and 94%, respectively) .

Study 1: In Vitro Evaluation Against Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on the NCI 60 cell line panel. The results indicated varying degrees of cytotoxicity, with notable effects on leukemia and lung cancer cells. The findings are summarized in Table 1.

| Cell Line | Growth Percentage (%) | Inhibition (%) |

|---|---|---|

| RPMI-8226 | 92.72 | 7.28 |

| NCI-H522 | 94.57 | 5.43 |

| HCT-15 | 98.05 | 1.95 |

| MDA-MB-43 | 95.29 | 4.71 |

Table 1: Effects of this compound on Cancer Cell Lines

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzamide derivatives indicates that modifications to the phenyl ring can significantly influence biological activity. For instance, substituents at different positions can enhance or diminish the compound's efficacy against specific targets, highlighting the importance of molecular structure in drug design .

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFVTWFHBLFXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208856 | |

| Record name | Benzamide, N-(2-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-26-3 | |

| Record name | N-(2-Acetylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-acetylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of N-(2-Acetylphenyl)benzamide highlighted in the research?

A1: this compound serves as a key intermediate in the synthesis of 2-aryl-4-quinolones. [, ] These compounds are aza analogs of flavones and hold significant interest in medicinal chemistry due to their antitumor properties, primarily through the inhibition of tubulin polymerization. [] The synthesis involves cyclizing this compound using a strong base like potassium tert-butoxide. []

Q2: Are there alternative synthetic routes to 2-aryl-4-quinolones that avoid using this compound?

A2: Yes, several alternative methods exist for synthesizing 2-aryl-4-quinolones. These include:

- Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylative coupling of 2-iodo-N-ethylaniline with phenylacetylene can yield 1-ethyl-2-phenyl-4-quinolone. [] Similarly, palladium-catalyzed tandem amination of 2-bromoalkynones with arylamines is effective for synthesizing 1-aryl-2-phenyl-4-quinolones. []

Q3: Aside from 2-aryl-4-quinolone synthesis, has this compound been explored in other chemical reactions?

A3: Yes, research indicates that this compound can participate in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of specific compounds. [] This reaction, facilitated by NH-acids like 2-cyanobenzanilide and 3-nitrobenzanilide, generates stable phosphorus ylides. [] These ylides exhibit geometrical isomerism in solution due to restricted rotation around a carbon-carbon partial double bond. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.